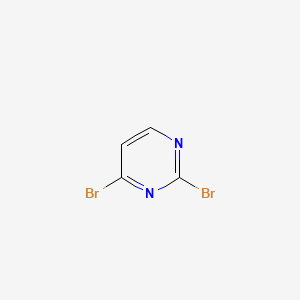

2,4-Dibromopyrimidine

Übersicht

Beschreibung

2,4-Dibromopyrimidine is a chemical compound with the molecular formula C4H2Br2N2 . It has an average mass of 237.880 Da and a monoisotopic mass of 235.858459 Da .

Synthesis Analysis

While specific synthesis methods for 2,4-Dibromopyrimidine were not found in the search results, a related compound, 2,4-Diaminopyrimidine, was synthesized from acyclic starting materials, benzylidene acetones, and ammonium thiocyanates . The process involved five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Molecular Structure Analysis

The molecular structure of 2,4-Dibromopyrimidine consists of a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 . The compound is dibrominated, meaning it has two bromine atoms attached, specifically at the 2 and 4 positions of the pyrimidine ring .

Physical And Chemical Properties Analysis

2,4-Dibromopyrimidine is a solid substance . It has a molecular weight of 236.89 and an InChI key of PCMMSLVJMKQWMQ-UHFFFAOYSA-N .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies

A scalable and cycle process for 2,4-Dibromopyrimidine has been developed, showcasing its significance in bromination reactions. This process involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide, achieving an 85.4% total yield. The improved methodology supports scale-up production, indicating its utility in industrial applications (Zhang et al., 2014).

Safety and Hazards

2,4-Dibromopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

It is known that 2,4-diaminopyrimidine derivatives, which are structurally similar to 2,4-dibromopyrimidine, have been studied for their interaction withdihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway , which is crucial for DNA synthesis and cell growth .

Mode of Action

Based on the structural similarity to 2,4-diaminopyrimidine derivatives, it can be inferred that 2,4-dibromopyrimidine might interact with its target enzyme, dhfr, by binding to its active site . This binding could potentially inhibit the enzyme’s activity, leading to a disruption in the tetrahydrofolate synthesis pathway .

Biochemical Pathways

If we consider its potential interaction with dhfr, it could affect thetetrahydrofolate synthesis pathway . This pathway is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. Therefore, inhibition of this pathway could lead to a disruption in DNA synthesis and cell growth .

Result of Action

Based on its potential interaction with dhfr, it could lead to a disruption in dna synthesis and cell growth due to the inhibition of the tetrahydrofolate synthesis pathway .

Eigenschaften

IUPAC Name |

2,4-dibromopyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2N2/c5-3-1-2-7-4(6)8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOEHEEBFRCAFGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566372 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dibromopyrimidine | |

CAS RN |

3921-01-5 | |

| Record name | 2,4-Dibromopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

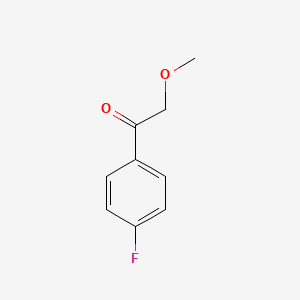

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

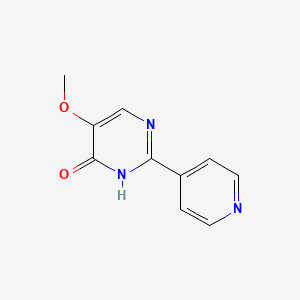

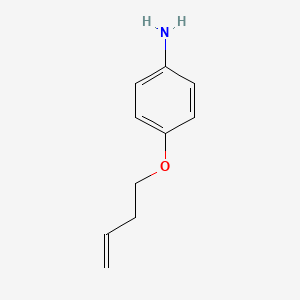

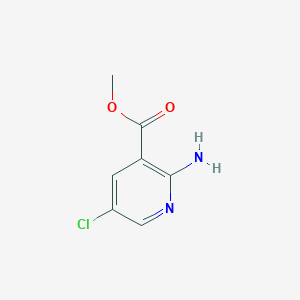

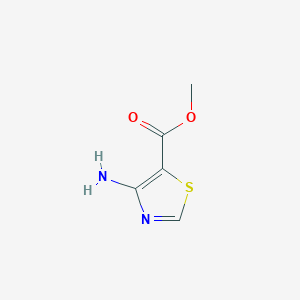

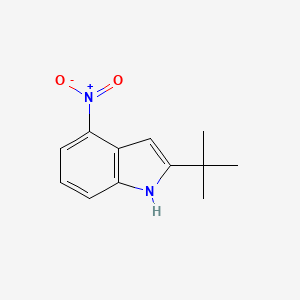

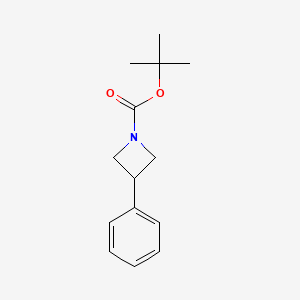

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of the newly developed process for synthesizing 2,4-dibromopyrimidine?

A: A recent study has introduced a more efficient and scalable method for synthesizing 2,4-dibromopyrimidine []. This method involves the bromination of 2,4-dichloropyrimidine using phosphorus tribromide. Compared to previous methods, this process significantly reduces the required amount of phosphorus tribromide and allows for product purification via recrystallization. This results in an improved overall yield of 85.4%, making it more suitable for large-scale production. []

Q2: How does the structure of 2,4-dibromopyrimidine influence its nuclear magnetic resonance (NMR) properties?

A: Research indicates that the presence of bromine atoms in 2,4-dibromopyrimidine significantly impacts its (13)C NMR relaxation properties []. The study measured longitudinal relaxation times ((13)C nuclei) and NOE enhancement factors for 2,4-dibromopyrimidine, along with other bromoazaheterocycles. The scalar relaxation of the second kind for (13)C nuclei bonded to (79)Br and (81)Br was determined, highlighting the influence of bromine's quadrupole moment on the relaxation behavior. These findings were further corroborated by theoretical calculations of (13)C-(79)Br spin-spin coupling constants and magnetic shielding constants using both relativistic and nonrelativistic DFT methods [].

Q3: Can 2,4-dibromopyrimidine be used as a building block for other compounds?

A: Yes, 2,4-dibromopyrimidine is a valuable precursor in organic synthesis. Its reactivity with lithium alkylamides has been investigated, demonstrating its potential for further derivatization []. This metalation reaction allows for the introduction of various alkyl groups, expanding the possibilities for creating structurally diverse pyrimidine derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1316227.png)